molecular formula C23H24FN7O2 B6578295 4-(4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one CAS No. 1040651-55-5

4-(4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one

Cat. No.: B6578295
CAS No.: 1040651-55-5
M. Wt: 449.5 g/mol
InChI Key: VKJSPEHANIWBFX-UHFFFAOYSA-N
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Description

4-(4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one is a multifaceted organic compound known for its complexity and utility across various scientific domains. Comprising multiple functional groups, it holds promise in both theoretical and applied chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one typically involves multi-step processes. Initial steps usually include the preparation of intermediate compounds, which are then subjected to controlled reaction conditions to form the final product. Techniques often involve:

  • Use of condensation reactions

  • Employment of specific reagents such as reducing agents and coupling agents

  • Stringent control of temperature and pH

Industrial Production Methods: Industrial-scale production may incorporate more streamlined processes, focusing on yield optimization and cost efficiency. These methods could include:

  • Batch processing for precise control

  • Utilization of high-throughput reactors

  • Implementation of automated monitoring systems to ensure consistency

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

  • Oxidation: Utilizes oxidizing agents like hydrogen peroxide

  • Reduction: Often involves agents such as sodium borohydride

  • Substitution: Can occur with halides or other nucleophiles

Common Reagents and Conditions: Reagents such as palladium catalysts, strong acids, and bases are commonly employed, depending on the desired reaction. Conditions vary widely but may include inert atmospheres and specific solvents.

Major Products Formed: Depending on the reaction pathways, products can range from simple derivatives to complex molecular assemblies. Notable products may include:

  • Fluorinated intermediates

  • Modified piperazine derivatives

  • Functionalized pyrrolidinone compounds

Scientific Research Applications

4-(4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one is utilized in various fields:

  • Chemistry: : Serves as a model compound for studying reaction mechanisms

  • Biology: : Explored for its potential in molecular docking studies

  • Medicine: : Investigated for its role as a pharmacophore in drug design

  • Industry: : Applied in the development of specialized coatings and materials

Mechanism of Action

The compound’s mechanism of action is intricately linked to its molecular structure:

  • Molecular Targets: : Interacts with specific enzymes and receptors

  • Pathways Involved: : Engages in pathways involving signal transduction and molecular binding, which can affect cellular functions

Comparison with Similar Compounds

Compared to related compounds, 4-(4-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one offers unique attributes:

  • Enhanced Binding Affinity: : Due to its fluorinated phenyl group

  • Stability: : Greater stability under various conditions

Similar Compounds

  • 4-Phenylpyrrolidin-2-one derivatives

  • Tetrazole-containing piperazine compounds

  • Fluorophenyl substituted molecules

Properties

IUPAC Name

4-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN7O2/c24-18-6-8-20(9-7-18)31-21(25-26-27-31)16-28-10-12-29(13-11-28)23(33)17-14-22(32)30(15-17)19-4-2-1-3-5-19/h1-9,17H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJSPEHANIWBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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